Journal Name:Thermal Engineering
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Thermal Engineering ( IF 0 ) Pub Date: 2023-03-13 , DOI:
10.1002/prep.202380331
In general, there are two major reasons for undertaking research into the synthesis of energetic materials at universities and government research institutions. The first reason is to discover and develop new chemical substances that could meet essential needs in the civilian sector as well as those of national security. The second, and equally important reason, is to maintain the specialized knowledge and capability of chemists and chemical engineers to handle energetic materials. The complex skills required are not trivial and the importance of this capability should not be underestimated.
With respect to the first point, energetic materials can be classified the following categories 1:
Pyrotechnics: radiation (visible and IR), heat, noise, delay compositions,
Propellants: gun and rocket propellants,
Explosives: high (secondary) explosives and primary explosives.
In pyrotechnics, the emphasis for the future is the reduction in human toxicity and possible environmental damage caused by the pyrotechnic materials and reaction products. For propellants, aspects such as safety, longevity, toxicity/environmental damage, smoke reduction, and increased performance (in particular) are important targets synthetic efforts should focus on. For gun propellants, synthetic efforts should also aim to find materials directed towards reduced barrel erosion. Whereas for new primary explosives the main goal is mainly to synthesize and develop heavy-metal-free (e. g., Pb-free) formulations; the research on the synthesis of high explosives continues to be driven by performance, insensitivity, and reduced toxicity (Figure 1).
Figure 1Open in figure viewerPowerPoint
Trends in the research for new secondary explosives 1.
These goals all entail the synthesis and development of new chemical substances which can, in principle, be achieved by carrying out high-level research at universities and government laboratories by highly trained individuals with specialized knowledge and experience in energetic materials, as well as, to a certain extent, within industrial research laboratories.
However, the second reason given for the importance of synthetic energetic materials research, i. e., to maintain the knowledge and capability of chemists and chemical engineers to handle energetic materials, is vital and crucial for the future of energetic materials. Currently, research on the synthesis of future energetic materials in Germany is carried out at only one university which also supervises PhD students working at government research institutions. Many other German universities have “peace clauses” (though against the German constitution) 2, meaning they are unable to supervise PhD research on energetic materials. If this one university for one reason or another stops synthetic energetic work, there will be no new generation of chemists and chemical engineers who are willing and capable of handling energetic materials, with the result being that the challenging skills and knowledge built up over decades would disappear forever. Outsourcing research in the energetic materials synthesis to other countries creates national security issues. Furthermore, even though high-risk basic energetic materials science may be driven by a government's national security concerns the overwhelming use of energetic materials benefits the civilian sector.
Even in the United States, a large country, there are only very few universities actively pursuing research into the synthesis of energetics. In contrast countries such as Russia and China have many more university and government labs focusing on the synthesis of energetic materials 3-5. Other countries like Egypt and Algeria have military academies with synthetic research facilities which are arguably better now than those of countries that were dominate in advancing the field in the 20th Century.
If the trend of decreasing numbers of research groups (university and government) performing synthetic energetic materials research is not reversed soon, the lead and capabilities in the synthesis, development and manufacture of energetic materials will pass exclusively into the hands of only a few countries. Unfortunately, a willingness to turn the tide and support energetic materials synthesis and recognize its importance now, and for the future, is something that many countries have not shown.
The possibly emerging areas in the synthesis of secondary explosives may include the following:
Design synthesis of new high explosives based on machine-learning techniques with higher performance than HMX.
Synthesis of new energetic oxidizers which can be used in thermobaric materials to replace the non-energetic oxidizers ammonium and potassium perchlorate or ammonium nitrate.
Development of novel metal-based reactive structure materials (including intermetallic phases and alloys) to deliver more useful energy for a given application.
Synthesis of new compounds for melt-cast formulations with better performance than TNT and DNAN. 1
Energetic polymers for solid rocket propellants, high explosives and thermobarics.
In summary, we not only need to continue with chemical synthesis of energetic materials, but we must also bolster research and development for two reasons:
New energetic materials must be developed to enable advancement beyond traditional thinking for national security applications.
The next generation of chemists and chemical engineers needs to get trained at universities to guarantee the capability of safe handling and research and, ultimately, to transfer the knowledge to subsequent generations.
Neglecting either one of these two aspects will (not “may”!) result in a couple of countries taking complete leadership in this area to the detriment of civilian and national security sectors.
Thermal Engineering ( IF 0 ) Pub Date: 2023-06-25 , DOI:
10.1002/prep.202300001
The present work is dedicated to the determination of the Gurney velocity of the unconventional aluminum-water explosive. The paper presents the experimental arrangement, the diagnostic equipment used, and the main results that have been obtained. The experiments report the accurate velocity measurement of projectiles accelerated by aluminum and copper underwater exploding wires. Based on the results obtained, a Gurney velocity of 1.88 km/s has been obtained for the unconventional aluminum-water explosive. The result is discussed and compared with typical values for standard explosives.
Thermal Engineering ( IF 0 ) Pub Date: 2023-03-07 , DOI:
10.1002/prep.202200250
In order to improve the energy utilization rate and the bond quality of explosive welding, the local water environment method is used in present study. In this paper, several groups of high-quality Cu/Steel explosive composite pipes are prepared under local water environment. Optical microscope and mechanical property tests are conducted to analyze samples microstructure and mechanical properties. The results show that the waveform dimension of Cu/Steel bonding interface has a positive correlation with explosive layer thickness, and the miniature wavy bonding interface with the highest bonding quality is obtained by using the local water environment method. Compared with the traditional charge method, the consumption of explosives for the local water environment charge method is decreased about 60 % in the same case of experimental conditions. The local water enviroment method solves the problem of ablation damage at the contact surface between metal and explosives, and effectively reduces the diameter expansion phenomenon and end damage caused by boundary effect in the welding process. Through mechanical property tests, it was found that the yield strengths and compressive strengths of Cu/Steel specimens which created by the local water environment method are positively correlated with the explosive thickness.
Thermal Engineering ( IF 0 ) Pub Date: 2023-03-03 , DOI:
10.1002/prep.202200268
Predictive simulations of the shock-to-detonation transition (SDT) in heterogeneous energetic materials (EM) are vital to the design and control of their energy release and sensitivity. Due to the complexity of the thermo-mechanics of EM during the SDT, both macro-scale response and sub-grid mesoscale energy localization must be captured accurately. This work proposes an efficient and accurate multiscale framework for SDT simulations of EM. We introduce a new approach for SDT simulation by using deep learning to model the mesoscale energy localization of shock-initiated EM microstructures. The proposed multiscale modeling framework is divided into two stages. First, a physics-aware recurrent convolutional neural network (PARC) is used to model the mesoscale energy localization of shock-initiated heterogeneous EM microstructures. PARC is trained using direct numerical simulations (DNS) of hotspot ignition and growth within microstructures of pressed HMX material subjected to different input shock strengths. After training, PARC is employed to supply hotspot ignition and growth rates for macroscale SDT simulations. We show that PARC can play the role of a surrogate model in a multiscale simulation framework, while drastically reducing the computation cost and providing improved representations of the sub-grid physics. The proposed multiscale modeling approach will provide a new tool for material scientists in designing high-performance and safer energetic materials.
Thermal Engineering ( IF 0 ) Pub Date: 2023-07-11 , DOI:
10.1002/prep.202200332
Exploding foil initiators (EFIs) offer several safety and timing advantages over other means of initiating high explosives. In order to increase the knowledge about the barrel diameter on sensitivity of HNS-IV, several samples with different barrel diameter were investigated. Mean threshold voltage, and flyer velocity were measured and compared. Meanwhile, we present the flyer images with restricted condition of EFIs during flight by X-ray phase contrast imaging system at the 45 TW laser facility at China Academy of Engineering Physics. The barrel diameter has a related to mean threshold voltage of EFIs. The lowest mean threshold voltage is 2830 V with 0.4 mm barrel diameter. The mean threshold voltage is increased by about 54 % as the barrel diameter decreases from 0.4 mm to 0.2 mm. But the decreased barrel diameter significantly increased the flyer velocity. The dynamic flyer image gives the evidence to prove that the impacting width of flyer is the key parameter of EFIs. The impacting width of flyer is related to barrel diameter. Meanwhile, the curvature of the flyer is related to barrel diameter and exploding foil width. This fundamental understanding has led to increased knowledge on the mechanism of EFIs and has allowed us to improve our predictive capability through modeling.
Thermal Engineering ( IF 0 ) Pub Date: 2023-02-26 , DOI:
10.1002/prep.202200344
Valuable propellants have the characteristics of high impulse, low pollution, and strong stability, and oxidizers play a substantial role in determining the performance of propellants. Ammonium dinitramide (ADN) is a relatively promising oxidizer due to its high-energy and chlorine-free characteristics. However, although ADN exhibits high energy performance compared with traditional oxidizers, the high hygroscopicity of ADN when exposed to high humidity restricts its broader application in solid propellants. This review highlights the necessity of utilizing anti-hygroscopicity strategies with ADN to extend its application. The anti-hygroscopicity mechanism of ADN is summarized by calculations and experimental results. Anti-hygroscopicity technologies that can be used with ADN include prilling, surface coating, and co-crystallization, and these technologies are comprehensively summarized herein. This review is intended to provide insight into the use of anti-hygroscopicity technologies with ADN, highlight the challenges of these methods, and point out future development directions.
Thermal Engineering ( IF 0 ) Pub Date: 2023-03-29 , DOI:
10.1002/prep.202200123
To study the underwater explosion energy characteristics of CL-20-based aluminized explosives with different Al/O ratio, underwater detonation parameters of explosives, including the shock wave peak pressure, the decay time, the bubble pulsation period, the shock wave energy and the bubble energy at 1 m, were measured by a series of underwater explosion experiments. The calculation model of CL-20-based aluminized explosive in the pool was established by using Ansys LS-DYNA software and was calculated the shock wave energy and bubble pulsation period. The results showed that Al/O ratio significantly changed the energy output structure of CL-20-based aluminized explosives. With increasing Al/O ratio, the proportion of shock wave energy in the total energy decreased, while the proportion of bubble energy increased. When Al/O ratio was 0.35, the shock wave peak pressure and shock wave energy of the explosive were the largest, and when the ratio was 0.6, the bubble period and total energy reach their maximum; when the ratio was 0.94, the bubble energy and the bubble pulsation reached the maximum. The experimental values are in good agreement with the simulation results, and the model can be used to estimate the underwater detonation parameters of CL-20-based aluminized explosives with different Al/O ratio.
Thermal Engineering ( IF 0 ) Pub Date: 2023-03-27 , DOI:
10.1002/prep.202200361
The thermodynamic characterization of dihydroxylammonium 5,5′-bitetrazole-1,1′-dioxide (TKX-50) was reinvestigated. Although TKX-50 is one of the most promising new-generation energetic materials, contradictory reports are found in the literature with regard to its solid enthalpy of formation. The standard (po=105 Pa) molar enthalpy of formation of crystalline TKX-50, (175.3±1.9) kJ ⋅ mol−1, was determined experimentally based on the measured standard massic energy of combustion, determined through static-bomb combustion calorimetry. Additionally, the standard molar enthalpy of sublimation of TKX-50, at T=298.15 K, (165.0±2.4) kJ ⋅ mol−1, was derived from vapor pressure measurements determined by a Knudsen mass-loss effusion technique. Finally, different approaches were used in attempts to calculate the standard enthalpy of formation of TKX-50 in the solid state. A critical overview and assessment of the data on the enthalpy of formation of TKX-50 is also presented.
Thermal Engineering ( IF 0 ) Pub Date: 2023-06-02 , DOI:
10.1002/prep.202200291
This paper aims to present the study of obtaining a potential isocyanic bonding agent. The process is based on introducing free isocyanate groups into hydantoin ring. In addition to acting as bonding agents, they can act as curing agents, promoting the formation of cross-links with the binder so that the propellant cures. The synthesis process consisted of the reaction between toluene diisocyanate (TDI) and 5,5-dimethylhydantoin (DMH) under different parameters (time, temperature, reaction atmosphere, solvent, and product purification). The reactions were monitored by Fourier transform infrared spectroscopy in the mid-infrared region (FT-IR). Furthermore, the product obtained was characterized by thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), elemental analysis (CHN), and volumetric chemistry (determination of the isocyanate-NCO index). Changes in physical characteristics and the results of the determination of index NCO, FT-IR, TGA, DSC, and CHN analysis indicate that the proposed reactions occurred. It is concluded that, among the parameters studied, those most suitable for the reaction system between isocyanic reagents TDI and DMH are a temperature of 90 °C, coupling of a nitrogen cylinder, and use of toluene solvent in the reaction system.
Thermal Engineering ( IF 0 ) Pub Date: 2023-05-11 , DOI:
10.1002/prep.202200326
Based on molecular dynamics simulation, we obtain a shear band formation mechanism for β-HMX. The shock wave reflected at void face induces rarefaction wave, and the velocity difference between rarefaction wave zone and shock wave zone induces slipping. A set of physical models are developed to describe the wave reflection, shear band expansion and energy dissipation. The orientation angle, face indices, expansion velocity and formation energy of shear bands are calculated. A complete physical picture for shear band formation is obtained.
Supplementary Information
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